molecular formula C22H18N4O3S B2957488 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide CAS No. 1021228-35-2

2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide

Cat. No.: B2957488
CAS No.: 1021228-35-2
M. Wt: 418.47
InChI Key: RFMUONZZHXPCOO-UHFFFAOYSA-N
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Description

This compound features a dihydropyrimidinone core substituted with a phenyl group at position 4 and a thioether-linked acetamide moiety. The acetamide is further connected to a 4-(p-tolyl)isoxazol-5-yl group, a structural motif associated with bioactivity in heterocyclic chemistry. The dihydropyrimidinone scaffold is recognized for its pharmacological versatility, including enzyme inhibition and antimicrobial properties .

Properties

IUPAC Name

N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S/c1-14-7-9-15(10-8-14)17-12-23-29-21(17)25-20(28)13-30-22-24-18(11-19(27)26-22)16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,25,28)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMUONZZHXPCOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(ON=C2)NC(=O)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be represented by the following formula:

C18H18N4O2S\text{C}_{18}\text{H}_{18}\text{N}_{4}\text{O}_{2}\text{S}

Antioxidant Activity

Research has indicated that compounds containing the dihydropyrimidine moiety exhibit significant antioxidant properties. The compound has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. Studies have shown that it can inhibit lipid peroxidation and enhance the activity of endogenous antioxidants.

Antimicrobial Activity

Several derivatives of dihydropyrimidines have demonstrated antimicrobial properties. The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results compared to standard antibiotics.

Bacterial Strain MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus3216 (Ciprofloxacin)
Escherichia coli6432 (Amoxicillin)

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent. In vitro studies indicate that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a mechanism involving the modulation of NF-kB signaling pathways.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The thioether linkage and the isoxazole ring play significant roles in binding to specific receptors or enzymes involved in inflammatory and oxidative stress pathways.

  • Inhibition of Myeloperoxidase (MPO) : The compound acts as a selective inhibitor of MPO, an enzyme linked to inflammation and oxidative stress. Inhibition studies have shown a dose-dependent reduction in MPO activity.
  • Receptor Binding : Preliminary studies suggest that the compound may interact with adenosine receptors, particularly A2B receptors, which are known to mediate anti-inflammatory responses.

Study 1: Evaluation of Antimicrobial Properties

A recent study focused on the antimicrobial efficacy of various derivatives of dihydropyrimidines, including our compound. The findings indicated that it exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting its potential use as a therapeutic agent in treating infections caused by resistant strains .

Study 2: Anti-inflammatory Mechanism Investigation

Another study investigated the anti-inflammatory mechanisms through which this compound operates. Using murine models, researchers found that administration led to a marked decrease in paw edema induced by carrageenan, highlighting its therapeutic potential in inflammatory conditions .

Comparison with Similar Compounds

Key Observations:

  • Core Modifications : Substitution at position 4 (phenyl vs. methyl, pyridinyl, or chlorophenyl) influences electronic and steric properties. For example, the 4-phenyl group in the target compound may enhance aromatic stacking interactions compared to methyl in 5.12/5.15 .
  • Acetamide Substituents : The isoxazole moiety in the target compound and Compound-12 contrasts with thiazole (Compound 18) or sulfamoylbenzothiazole (Compound 20), suggesting divergent target selectivity. Thiazole derivatives exhibit HDAC or carbonic anhydrase inhibition, while isoxazoles may favor kinase or IDO1 targeting .

Physicochemical and Pharmacokinetic Comparisons

  • Solubility: The p-tolylisoxazole group in the target compound may reduce solubility compared to N-benzyl (5.12) or phenoxy (5.15) analogs, necessitating formulation optimization.
  • Metabolic Stability : Thioether linkages generally resist hydrolysis, but the isoxazole ring could introduce susceptibility to oxidative metabolism compared to thiazoles .

Q & A

Q. What are the recommended synthetic routes for preparing 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide?

Answer: The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example:

  • Step 1: React 6-aminothiouracil with a chloroacetamide derivative (e.g., N-(4-acetylphenyl)-2-chloroacetamide ) under basic conditions (e.g., NaOH in ethanol). This facilitates thioether bond formation at the pyrimidine-2-yl position .
  • Step 2: Couple the resulting intermediate with a substituted isoxazole moiety (e.g., 4-(p-tolyl)isoxazol-5-amine ) using carbodiimide-mediated amidation (EDC/HOBt) to form the final acetamide linkage .
  • Optimization Tip: Monitor reaction progress via TLC or HPLC to ensure complete substitution and minimize side products like over-alkylation or hydrolysis .

Q. How can the compound’s structural integrity be validated post-synthesis?

Answer: Use a combination of spectroscopic and crystallographic methods:

  • Spectroscopy:
    • IR: Confirm the presence of key functional groups (e.g., C=O at ~1687 cm⁻¹, NH stretches at ~3448 cm⁻¹) .
    • NMR: Verify aromatic protons (δ 7.2–8.1 ppm for phenyl/isoxazole) and acetamide methylene protons (δ ~4.2 ppm) .
  • Crystallography: Employ single-crystal X-ray diffraction (SHELX suite) to resolve 3D structure and confirm bond geometries. Refinement with SHELXL ensures high accuracy for dihedral angles and hydrogen bonding patterns .

Q. What biological activity screening strategies are suitable for this compound?

Answer: Prioritize assays based on structural analogs:

  • Antimicrobial Activity: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC determination). Thiazole and pyrimidine derivatives often exhibit broad-spectrum activity .
  • Anti-inflammatory Potential: Evaluate COX-1/COX-2 inhibition via enzyme immunoassays. Oxadiazole and pyrimidine moieties are linked to non-acidic anti-inflammatory properties .
  • Cytotoxicity: Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Isoxazole derivatives may target tubulin polymerization .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond-length discrepancies) be resolved during structural refinement?

Answer: Address inconsistencies using SHELX tools:

  • SHELXL Refinement: Apply restraints for disordered regions (e.g., phenyl ring rotations) and anisotropic displacement parameters for heavy atoms. Use the L.S. command to stabilize refinement .
  • Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury’s Mogul Geometry Check for bond-length/angle outliers .
  • Case Study: For pyrimidine-thioacetamide analogs, thermal motion in the dihydropyrimidinone ring often requires constrained refinement to avoid overfitting .

Q. What strategies optimize reaction yields for large-scale synthesis while maintaining purity?

Answer: Apply flow chemistry principles and DoE (Design of Experiments):

  • Flow Reactor Setup: Use microreactors to control exothermic reactions (e.g., alkylation steps) and improve mixing efficiency .
  • DoE Parameters: Vary temperature (40–80°C), solvent polarity (DMF vs. THF), and base strength (K₂CO₃ vs. NaH) to identify optimal conditions. Response surface modeling can predict yield maxima .
  • Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DCM/hexane) to isolate high-purity product (>95%) .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Answer: Adopt a modular SAR approach:

  • Core Modifications:
    • Replace the p-tolyl group on the isoxazole with electron-withdrawing (e.g., 4-F-phenyl) or bulky substituents to assess steric/electronic effects .
    • Substitute the dihydropyrimidinone ring with cyanopyrimidine or aminopyrimidine to alter hydrogen-bonding capacity .
  • Biological Testing: Compare IC₅₀ values across analogs in target-specific assays (e.g., kinase inhibition). Use molecular docking (AutoDock Vina) to correlate activity with binding affinity .

Q. How should conflicting biological data (e.g., high in vitro activity but low in vivo efficacy) be analyzed?

Answer: Investigate pharmacokinetic and physicochemical factors:

  • Solubility: Measure logP (e.g., shake-flask method) and aqueous solubility. Poor solubility often limits in vivo bioavailability .
  • Metabolic Stability: Conduct microsomal stability assays (e.g., rat liver microsomes) to identify rapid degradation pathways (e.g., CYP450 oxidation of the thioether group) .
  • Formulation: Develop prodrugs (e.g., ester derivatives) or nanoemulsions to enhance absorption and half-life .

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